2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a bromophenyl group, a thiazole ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The tetrazole ring is then introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group. Finally, the carboxamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole and tetrazole rings can participate in redox reactions under appropriate conditions.
Amidation and Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation Reactions: Typically involve coupling reagents like EDCI or DCC in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an aniline derivative, while hydrolysis of the carboxamide group would produce a carboxylic acid.
Scientific Research Applications
2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDUGUXPTVBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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